molecular formula C9H8F3NO3 B2575915 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol CAS No. 82945-27-5

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

Cat. No. B2575915
CAS RN: 82945-27-5
M. Wt: 235.162
InChI Key: CEYAQLFOMNYIRE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is a chemical compound with the CAS Number 82945-27-5 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is 235.16 . The InChI code for this compound is 1S/C9H8F3NO3/c10-9(11,12)8(14,6-13(15)16)7-4-2-1-3-5-7/h1-5,14H,6H2 .


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is a liquid at room temperature .

Scientific Research Applications

Enantioselective Synthesis

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol has been used in enantioselective synthesis processes. For instance, its derivative, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, was prepared with high enantiomeric purity using lipase-mediated kinetic resolution. This compound was further converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its utility in synthesizing complex, chiral molecules (Shimizu, Sugiyama, & Fujisawa, 1996).

Synthesis and Complexation Properties

The compound 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine, synthesized from 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol, exhibits unique protolytic and complexation properties. Its ability to form stable complexes with transition metals like Cu2+, Ni2+, and Zn2+ has been demonstrated, highlighting its potential in coordination chemistry (Korotaev et al., 2005).

Fluorine-Containing Nitro Alcohols Synthesis

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol serves as a precursor in the synthesis of fluorine-containing nitro alcohols and nitro ethers, expanding its relevance in creating fluorinated organic compounds (Knunyants, German, & Rozhkov, 1964).

Ruthenium-Catalyzed Hydrogenation

The highly enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols, including derivatives of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol, is achieved through ruthenium-catalyzed hydrogenation. This process highlights its importance in the production of enantiomerically pure trifluorolactic acid (Kuroki et al., 2000).

Impact on Radical Persistency

Research has shown that 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol, a related compound, significantly increases the lifetime of sec-alkyl peroxy radicals through hydrogen-bonding complexes. This indicates potential applications in radical chemistry and reaction kinetics (Mugnaini & Lucarini, 2007).

properties

IUPAC Name

1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)8(14,6-13(15)16)7-4-2-1-3-5-7/h1-5,14H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYAQLFOMNYIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

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